molecular formula C24H16Cl2N4O3S2 B11053594 N-(2,4-dichlorophenyl)-2-{[(1E)-6-methyl-3-oxo-1-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide

N-(2,4-dichlorophenyl)-2-{[(1E)-6-methyl-3-oxo-1-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide

Cat. No.: B11053594
M. Wt: 543.4 g/mol
InChI Key: RXOCOZYGXCRTMG-QGMBQPNBSA-N
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Description

N-(2,4-DICHLOROPHENYL)-2-{[(1E)-6-METHYL-3-OXO-1-{[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLENE}-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL]SULFANYL}ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thienyl-pyrazolyl moiety, and a dihydrofuro-pyridinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-DICHLOROPHENYL)-2-{[(1E)-6-METHYL-3-OXO-1-{[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLENE}-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl intermediate, followed by the formation of the thienyl-pyrazolyl moiety through cyclization reactions. The final step involves the coupling of these intermediates under specific conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often utilize reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology: In biological research, the compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its interactions with biological targets are of particular interest.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2,4-DICHLOROPHENYL)-2-{[(1E)-6-METHYL-3-OXO-1-{[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLENE}-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL]SULFANYL}ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction mechanisms or metabolic processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H16Cl2N4O3S2

Molecular Weight

543.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(1E)-6-methyl-3-oxo-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylidene]furo[3,4-c]pyridin-4-yl]sulfanylacetamide

InChI

InChI=1S/C24H16Cl2N4O3S2/c1-12-7-15-18(8-13-10-27-30-22(13)19-3-2-6-34-19)33-24(32)21(15)23(28-12)35-11-20(31)29-17-5-4-14(25)9-16(17)26/h2-10H,11H2,1H3,(H,27,30)(H,29,31)/b18-8+

InChI Key

RXOCOZYGXCRTMG-QGMBQPNBSA-N

Isomeric SMILES

CC1=CC\2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)O/C2=C/C4=C(NN=C4)C5=CC=CS5

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC2=CC4=C(NN=C4)C5=CC=CS5

Origin of Product

United States

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